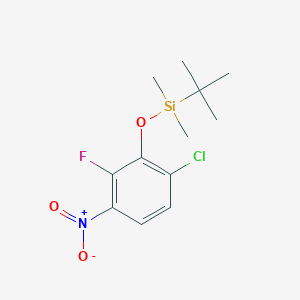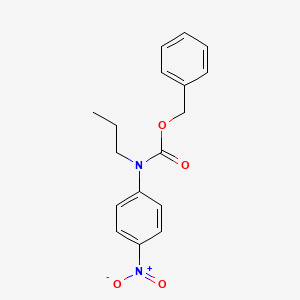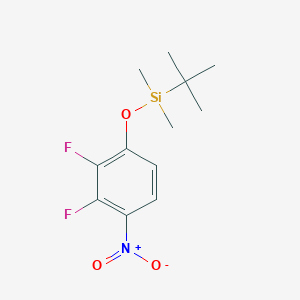
Tert-butyl(3,5-difluoro-4-nitrophenoxy)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl(3,5-difluoro-4-nitrophenoxy)dimethylsilane is an organosilicon compound characterized by the presence of a tert-butyl group, two fluorine atoms, a nitro group, and a dimethylsilane moiety attached to a phenoxy ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl(3,5-difluoro-4-nitrophenoxy)dimethylsilane typically involves the reaction of 3,5-difluoro-4-nitrophenol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The reaction proceeds via the formation of a silyl ether linkage between the phenol and the dimethylsilane moiety .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as column chromatography or recrystallization to obtain the desired product in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl(3,5-difluoro-4-nitrophenoxy)dimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The nitro group can be replaced by other substituents through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The phenoxy ring can undergo oxidation to form quinone derivatives under specific conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products
Substitution: Various substituted phenoxy derivatives.
Reduction: Amino-substituted phenoxy compounds.
Oxidation: Quinone derivatives.
Applications De Recherche Scientifique
Tert-butyl(3,5-difluoro-4-nitrophenoxy)dimethylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds and as a reagent in various organic transformations.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific pharmacological properties.
Mécanisme D'action
The mechanism of action of tert-butyl(3,5-difluoro-4-nitrophenoxy)dimethylsilane depends on the specific application and the chemical environment. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the fluorine atoms can influence the compound’s electronic properties and reactivity. The dimethylsilane moiety can provide steric protection and influence the compound’s overall stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl(3,5-difluoro-4-methoxyphenoxy)dimethylsilane
- Tert-butyl(3,5-difluoro-4-aminophenoxy)dimethylsilane
- Tert-butyl(3,5-difluoro-4-chlorophenoxy)dimethylsilane
Uniqueness
Tert-butyl(3,5-difluoro-4-nitrophenoxy)dimethylsilane is unique due to the presence of both fluorine and nitro groups on the phenoxy ring, which imparts distinct electronic and steric properties.
Propriétés
IUPAC Name |
tert-butyl-(3,5-difluoro-4-nitrophenoxy)-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F2NO3Si/c1-12(2,3)19(4,5)18-8-6-9(13)11(15(16)17)10(14)7-8/h6-7H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDOZLEZPBLRPEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=C(C(=C1)F)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F2NO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














